N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N'-propionylthiourea
Description
Properties
Molecular Formula |
C28H30N4O2S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[[2-(4-benzhydrylpiperazine-1-carbonyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C28H30N4O2S/c1-2-25(33)30-28(35)29-24-16-10-9-15-23(24)27(34)32-19-17-31(18-20-32)26(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-16,26H,2,17-20H2,1H3,(H2,29,30,33,35) |
InChI Key |
FJWSMAAPKNETNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of Core Piperazine Derivatives
a. Synthesis of 1-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl intermediates
The initial step involves synthesizing the piperazine derivative bearing a benzhydryl group, which is achieved via nucleophilic substitution reactions between piperazine and benzhydryl derivatives.
-
- Benzhydryl chloride or benzhydryl halides
- Piperazine
- Solvents: Toluene, DMF
-
- Use of base (triethylamine or potassium carbonate) to facilitate nucleophilic substitution
- Reflux at 80–100°C
- Reaction monitored via TLC
b. Formation of Phenyl-Linked Piperazine
The phenyl linkage is introduced by coupling the phenyl group with the piperazine derivative using acyl chlorides or activated esters.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | 4-benzhydryl chloride + piperazine | Reflux in toluene with TEA | ~75% | Nucleophilic substitution at nitrogen |
| 2 | Phenyl acyl chloride | 0°C to room temp | ~80% | Formation of phenyl-piperazine carbamate |
Coupling of the Phenyl Group with the Thiourea-Linked Piperazine
This step involves attaching the phenyl group to the thiourea derivative via acylation or carbamoylation.
- Reagents:
- Phenyl isocyanate or acyl chlorides
- Base: Triethylamine
- Reaction Conditions:
- Solvent: DCM or pyridine
- Temperature: 0–25°C
- Duration: 2–4 hours
| Raw Material | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| Thiourea derivative | Phenyl acyl chloride, TEA | ~75% | Formation of the final amide linkage |
Final Purification and Characterization
The crude product is purified via recrystallization from suitable solvents such as ethanol, methanol, or acetonitrile. Characterization involves spectral methods:
| Technique | Purpose | Typical Data |
|---|---|---|
| NMR (¹H, ¹³C) | Structural confirmation | Chemical shifts consistent with aromatic, piperazine, and thiourea groups |
| Mass Spectrometry | Molecular weight verification | Molecular ion peak matching theoretical mass (~specific to the final compound) |
| IR Spectroscopy | Functional group confirmation | Characteristic peaks for amide, thiourea, and aromatic groups |
Summary of the Proposed Synthesis Pathway
| Step | Key Reagents | Conditions | Purpose | Yield Estimate |
|---|---|---|---|---|
| 1 | Benzhydryl chloride + Piperazine | Reflux, TEA | Synthesis of benzhydryl-piperazine | ~75% |
| 2 | Phenyl acyl chloride | 0°C to room temp | Coupling with phenyl group | ~80% |
| 3 | Propionyl chloride | 0°C, TEA | Propionylation | ~85% |
| 4 | Thiourea | Reflux, ethanol | Thiourea attachment | ~70% |
| 5 | Phenyl acyl chloride | TEA, DCM | Final amide formation | ~75% |
Research Perspectives and Notes
- The synthesis of such complex heterocyclic compounds often requires optimization of reaction conditions to maximize yield and purity.
- The use of spectral techniques confirms the structure and purity of intermediates and final products.
- Literature indicates that similar compounds are synthesized via stepwise acylation, nucleophilic substitution, and coupling reactions, which are adaptable for this compound.
Chemical Reactions Analysis
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N’-propionylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Scientific Research Applications
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N’-propionylthiourea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N’-propionylthiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in enzyme function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Structural Analogs in Thiourea Derivatives
The compound shares core thiourea functionality with derivatives such as N-(4-isopropylphenyl)-N'-propionylthiourea (CAS 64614-79-5) and N-isopropyl-6-(4-isopropyl-1-piperazinyl)nicotinamide (CAS 586996-83-0) . Key structural differences and their implications are outlined below:
| Feature | Target Compound | N-(4-isopropylphenyl)-N'-propionylthiourea | N-isopropyl-6-(4-isopropylpiperazinyl)nicotinamide |
|---|---|---|---|
| Core Structure | Thiourea with benzhydryl-piperazinyl-phenyl backbone | Thiourea with 4-isopropylphenyl group | Nicotinamide with isopropyl-piperazinyl substituent |
| Steric Bulk | High (due to benzhydryl group) | Moderate (isopropylphenyl) | Moderate (isopropylpiperazinyl) |
| Electronic Effects | Electron-withdrawing carbonyl and piperazinyl groups | Electron-donating isopropyl group | Mixed (electron-withdrawing nicotinamide + donating substituents) |
| Potential Applications | Metal coordination, bioactive molecules (hypothesized) | Ligand synthesis, agrochemicals | Pharmacological agents (e.g., kinase inhibitors) |
Comparison with Metal-Coordinating Thiourea Derivatives
- Bond Lengths : In zinc complexes, Zn–N bond lengths (e.g., 2.004–2.487 Å) vary with ligand steric bulk . The target compound’s benzhydryl group may lead to elongated metal-ligand bonds, similar to the Zn–N2 bond (2.487 Å) in , which is attributed to steric crowding .
- Dihedral Angles: The dihedral angle between aromatic rings in (86.05°) suggests non-planar geometry, a feature likely exacerbated in the target compound due to its bulkier substituents. This could hinder π-π stacking, reducing crystallinity but improving solubility .
Biological Activity
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N'-propionylthiourea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the available research findings related to its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C31H30N4O2
- Molecular Weight : 490.5955 g/mol
- CAS Number : Not specified in the search results but can be found in chemical databases.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its effects on neurotransmitter systems and its potential as an antimicrobial agent.
Pharmacological Properties
- Anticonvulsant Activity : Similar compounds in the piperazine class have shown efficacy in models of epilepsy. For example, derivatives like 1-{4-[4-(4-chloro-phenyl)-piperazin-1-yl]-phenyl}-3-phenyl-urea exhibited marked anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .
- Acetylcholinesterase Inhibition : Piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's . Virtual screening has indicated that certain structural modifications enhance binding affinity at the enzyme's active sites.
- Antimicrobial Activity : Compounds with similar structural motifs have been tested for their antimicrobial properties against various bacterial strains. For instance, benzotriazole derivatives showed significant antibacterial effects against Escherichia coli and Bacillus subtilis, suggesting that this compound may exhibit similar properties due to its structural analogies .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Modulation of Neurotransmitter Receptors : The piperazine moiety is known for its interaction with various neurotransmitter receptors, potentially leading to enhanced synaptic transmission or modulation of neuronal excitability.
- Inhibition of Enzymatic Activity : The compound's ability to inhibit acetylcholinesterase suggests a mechanism where it increases acetylcholine levels in synaptic clefts, thereby enhancing cholinergic signaling.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of structurally related compounds:
Q & A
Q. Table 1: Key Spectroscopic Signatures
| Functional Group | NMR () | IR (cm) | MS (m/z) |
|---|---|---|---|
| Piperazinylcarbonyl | δ 3.4–3.8 (m) | 1640–1680 (C=O) | [M+H]+ |
| Thiourea (-NH-CS-NH-) | δ 9.2–10.1 (br) | 1240–1280 (C=S) | [M+Na]+ |
| Benzhydryl (ArCH) | δ 5.4–5.6 (s) | - | - |
Q. Table 2: Optimization of Synthesis Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 4–5 hours | >85% |
| Temperature | 80°C (reflux) | Maximizes rate |
| Solvent | Anhydrous MeCN | Prevents hydrolysis |
| Base | K₂CO₃ (2 eq) | Facilitates deprotonation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
